

Flavin Adenine Dinucleotide (FAD) Disodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Flavinadeninedinucleotidedisodiu m(FADdisodium)
CAS No.:	84366-81-4
Cat. No.:	B1671855

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This guide provides an in-depth exploration of Flavin Adenine Dinucleotide (FAD) Disodium Salt, a pivotal cofactor in cellular metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental chemical properties, its critical role in enzymatic reactions, and practical, field-proven methodologies for its application in a laboratory setting.

Introduction: The Central Role of FAD in Redox Biology

Flavin Adenine Dinucleotide (FAD) is a cornerstone of cellular bioenergetics and redox regulation.^{[1][2]} Synthesized from riboflavin (vitamin B2), FAD is an essential coenzyme for a vast array of flavoproteins that participate in critical metabolic pathways.^{[2][3][4]} These enzymes catalyze a wide range of oxidation-reduction reactions vital for cellular respiration, fatty acid oxidation, and the catabolism of amino acids.^{[1][5]} FAD's ability to accept and donate two electrons and two protons, cycling between its oxidized (FAD), semi-reduced (FADH \cdot), and

fully reduced (FADH₂) states, underpins its versatility as a redox cofactor.[3] This guide focuses on the disodium salt form of FAD, which is widely utilized in research due to its stability and solubility.[6]

Core Physicochemical Properties and Structural Formula

A thorough understanding of the physicochemical properties of FAD disodium salt is paramount for its effective use in experimental settings.

Structural Formula and Molecular Weight

The structural integrity of FAD, comprising a flavin mononucleotide (FMN) linked to an adenosine monophosphate (AMP), is central to its function. The isoalloxazine ring of the flavin moiety is the redox-active center, while the adenine nucleotide portion contributes to its binding to apoenzymes.[1][2]

The key identifiers and properties of FAD disodium salt are summarized below:

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₃₁ N ₉ O ₁₅ P ₂ Na ₂	[7][8][9]
Molecular Weight	829.51 g/mol (anhydrous basis)	[8][10][11][12]
Exact Mass	829.12102388 Da	[8]
CAS Number	84366-81-4	[7][8][10]
Appearance	Yellow to orange powder	[6][10][13]
Solubility	Soluble in water (up to 50 mg/mL) and PBS (pH 7.2, approx. 10 mg/mL). Sparingly soluble in DMSO.	[14][15][16]

Structural Representation (SMILES):

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C([O-])OP(=O)

([O-])OC[C@H]4N5C=NC6=C(N=CN=C65)N(O)O)O)O)O.[Na+].[Na+]

IUPAC Name: disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate[8][9]

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of FAD disodium salt.

- **Storage:** Store at -20°C for long-term stability (stable for ≥ 4 years).[10] For shorter periods, storage at 2-8°C is acceptable.[13] It is crucial to protect the compound from light and moisture.[14][16]
- **Solution Stability:** Aqueous solutions of FAD disodium salt should be freshly prepared for optimal performance. It is not recommended to store aqueous solutions for more than one day.[10] If stock solutions in organic solvents like DMSO are prepared, they should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[14]

FAD in Action: The Enzymatic Landscape

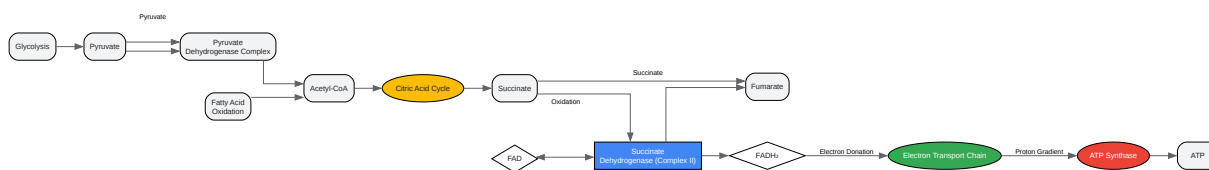
FAD is a tightly bound prosthetic group for a class of enzymes known as flavoproteins.[1][3] This tight association is crucial for channeling electrons efficiently within metabolic pathways.

Key FAD-Dependent Enzymes and Pathways

- **Succinate Dehydrogenase (Complex II):** A key enzyme in both the citric acid cycle and the electron transport chain, succinate dehydrogenase oxidizes succinate to fumarate, with the concomitant reduction of FAD to FADH₂. [1][2][7]
- **Acyl-CoA Dehydrogenases:** These enzymes are central to fatty acid β-oxidation, catalyzing the initial dehydrogenation step.
- **Glutaryl-CoA Dehydrogenase (GCDH):** Involved in the catabolism of lysine and tryptophan, GCDH utilizes FAD to catalyze the oxidative decarboxylation of glutaryl-CoA. [15][17]

- Pyruvate Dehydrogenase Complex: FAD is a cofactor within the E3 component (dihydrolipoyl dehydrogenase) of this multi-enzyme complex, which links glycolysis to the citric acid cycle. [3][7]

The following diagram illustrates the central role of FAD in cellular respiration, specifically its function in the citric acid cycle and the electron transport chain.



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Caption: Role of FAD in linking the Citric Acid Cycle to the Electron Transport Chain.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for researchers. It is imperative to optimize these protocols for specific experimental conditions.

Preparation of FAD Standard Solutions

Accurate quantification of FAD in biological samples requires a reliable standard curve.

Materials:

- FAD Disodium Salt
- Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

- High-purity water
- Spectrophotometer or fluorometer

Procedure:

- **Prepare a 1 mM Stock Solution:** Accurately weigh a small amount of FAD disodium salt and dissolve it in the assay buffer to a final concentration of 1 mM. The causality here is to create a concentrated, stable stock that can be diluted to working concentrations, minimizing weighing errors.
- **Determine the Exact Concentration:** Measure the absorbance of the stock solution at 450 nm. The molar extinction coefficient of FAD at 450 nm is $11,300 \text{ M}^{-1}\text{cm}^{-1}$. Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the precise concentration. This step ensures the accuracy of your standard curve.
- **Prepare a Working Standard Solution:** Dilute the 1 mM stock solution with assay buffer to a working concentration (e.g., 10 μM). This working solution will be used to generate the standard curve.
- **Generate a Standard Curve:**
 - For a colorimetric assay, prepare a series of dilutions from the working standard (e.g., 0, 0.4, 0.8, 1.2, 1.6, and 2.0 pmol/well).
 - For a more sensitive fluorometric assay, further dilute the working standard and prepare a series of dilutions (e.g., 0, 0.04, 0.08, 0.12, 0.16, and 0.2 pmol/well).
- **Measurement:** Measure the absorbance or fluorescence of the standards according to the specific assay protocol.

Assay of Succinate Dehydrogenase (SDH) Activity

This protocol provides a method for measuring the activity of SDH, a key FAD-dependent enzyme. The principle of this assay is the reduction of an artificial electron acceptor, which can be monitored spectrophotometrically.

Materials:

- Isolated mitochondria or cell/tissue homogenate
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Sodium Succinate (substrate)
- FAD Disodium Salt (to ensure cofactor saturation)
- Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
- Phenazine methosulfate (PMS; an intermediate electron carrier)
- Sodium azide or potassium cyanide (inhibitor of complex IV to prevent re-oxidation of the electron acceptor)
- Spectrophotometer

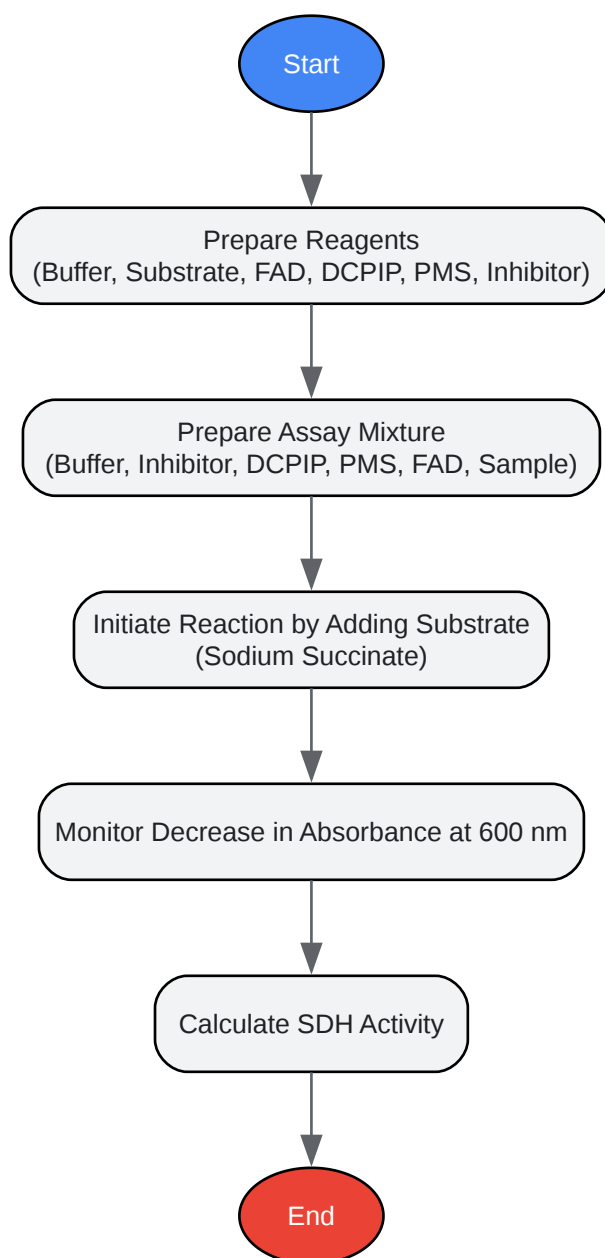
Procedure:

- Prepare Reagents:
 - Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
 - Substrate Solution: 1 M Sodium Succinate in water.
 - FAD Solution: 1 mM FAD disodium salt in water.
 - DCPIP Solution: 2 mM DCPIP in water.
 - PMS Solution: 20 mM PMS in water (prepare fresh and protect from light).
 - Inhibitor Solution: 100 mM Sodium Azide in water.
- Assay Mixture Preparation (per well/cuvette):
 - Assay Buffer: to a final volume of 1 ml
 - Sodium Azide: 10 μ l (final concentration 1 mM) - This is crucial to block downstream electron transport, ensuring the electrons from succinate are transferred to the artificial

acceptor.

- DCPIP: 25 μl (final concentration 50 μM)
- PMS: 5 μl (final concentration 100 μM) - PMS facilitates the transfer of electrons from FADH_2 to DCPIP.
- FAD: 10 μl (final concentration 10 μM) - The addition of exogenous FAD ensures that the enzyme is saturated with its cofactor, making the substrate concentration the rate-limiting factor.
- Sample (mitochondria or homogenate): X μl (e.g., 10-50 μg of protein)
- Initiate the Reaction: Add the substrate solution (Sodium Succinate, e.g., 10 μl for a final concentration of 10 mM) to the assay mixture.
- Monitor the Reaction: Immediately measure the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time. The rate of decrease in absorbance is proportional to the SDH activity.
- Calculate Activity: Use the molar extinction coefficient of DCPIP ($21 \text{ mM}^{-1}\text{cm}^{-1}$ at 600 nm) to calculate the rate of DCPIP reduction and express the enzyme activity in appropriate units (e.g., $\mu\text{mol}/\text{min}/\text{mg}$ protein).

The following diagram illustrates the workflow for the succinate dehydrogenase activity assay.



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Caption: Workflow for the spectrophotometric assay of succinate dehydrogenase activity.

Conclusion: The Enduring Importance of FAD

FAD disodium salt is an indispensable tool for researchers investigating cellular metabolism, enzymology, and drug discovery. Its role as a redox-active cofactor in a multitude of essential biochemical reactions underscores its fundamental importance. A comprehensive understanding of its chemical properties and the rationale behind its use in experimental

protocols, as outlined in this guide, is crucial for obtaining accurate and reproducible results. The continued exploration of FAD-dependent pathways will undoubtedly yield further insights into cellular function in both health and disease.

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